molecular formula C17H14BrClN4O B2371427 N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide CAS No. 1376391-62-6

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide

Cat. No.: B2371427
CAS No.: 1376391-62-6
M. Wt: 405.68
InChI Key: XMBKQLBFOHCGNY-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step includes the coupling of the pyrazole derivative with 5-bromo-2-chloropyridine-3-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents on the pyrazole ring or the pyridine ring. Examples include:

Uniqueness

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-5-bromo-2-chloropyridine-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-benzyl-5-methylpyrazol-3-yl)-5-bromo-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN4O/c1-11-7-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)14-8-13(18)9-20-16(14)19/h2-9H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBKQLBFOHCGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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